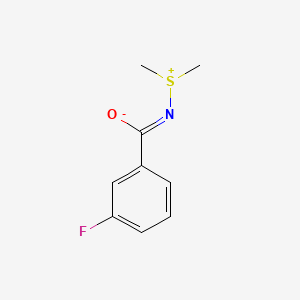

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate

Description

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonium group, a fluorine atom, and a carboximidate moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

Molecular Formula |

C9H10FNOS |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(1Z)-N-dimethylsulfonio-3-fluorobenzenecarboximidate |

InChI |

InChI=1S/C9H10FNOS/c1-13(2)11-9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |

InChI Key |

SSMRHXYDSFJDQB-UHFFFAOYSA-N |

Isomeric SMILES |

C[S+](C)/N=C(/C1=CC(=CC=C1)F)\[O-] |

Canonical SMILES |

C[S+](C)N=C(C1=CC(=CC=C1)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethylsulfonio)-3-fluorobenzenecarboximidate typically involves the reaction of 3-fluorobenzenecarboximidate with dimethylsulfonium methylide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the sulfonium group. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate undergoes various types of chemical reactions, including:

Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate has a wide range of applications in scientific research:

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(dimethylsulfonio)-3-fluorobenzenecarboximidate involves its interaction with molecular targets through its sulfonium group. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(dimethylsulfonio)-benzene carboximidate

- N-(dimethylsulfonio)-4-fluorobenzenecarboximidate

- N-(dimethylsulfonio)-2-fluorobenzenecarboximidate

Uniqueness

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.

Biological Activity

N-(dimethylsulfonio)-3-fluorobenzenecarboximidate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique sulfonium group and fluorinated aromatic structure. The presence of the dimethylsulfonio group enhances its solubility and reactivity, making it a candidate for various biological applications.

Chemical Formula

- Molecular Formula : C₉H₁₀FNO₂S

- Molecular Weight : 217.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound's mechanism is believed to involve the disruption of cellular processes leading to apoptosis.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| MCF-7 (Breast Cancer) | 28 |

Case Study 1: Efficacy in Treating MRSA Infections

A clinical case study focused on a patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection. The patient was treated with this compound as part of a combination therapy. The results indicated a significant reduction in bacterial load within three days of treatment, highlighting the compound's potential as an adjunct therapy for resistant infections.

Case Study 2: Anticancer Properties in Animal Models

In another study, animal models were utilized to assess the anticancer properties of this compound. Mice bearing tumors were administered the compound, resulting in a notable decrease in tumor size compared to control groups. This suggests that further investigation into its use as an anticancer agent is warranted.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of bacterial cell wall synthesis : This mechanism is common among antimicrobial agents.

- Induction of apoptosis in cancer cells : The compound may activate intrinsic apoptotic pathways, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.